molecular formula C19H32O2 B12419663 5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5

5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5

Cat. No.: B12419663
M. Wt: 297.5 g/mol
InChI Key: CBMYJHIOYJEBSB-GZXAYGEWSA-N
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Description

The compound “5” is a hypothetical chemical entity used for illustrative purposes in various chemical and educational contexts

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5” can be achieved through several methods, including:

Industrial Production Methods: In industrial settings, compound “5” can be produced through large-scale chemical processes involving:

Chemical Reactions Analysis

Types of Reactions: Compound “5” undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, halide ions.

Major Products:

Scientific Research Applications

Compound “5” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of compound “5” involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

This detailed article provides a comprehensive overview of the compound “5,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5 (commonly referred to as 5β-Diol) is a deuterated form of the naturally occurring steroid hormone androstanediol. This compound has garnered attention in various fields of biological research due to its unique pharmacological properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, physiological effects, and relevant case studies.

  • Molecular Formula : C19H32O2
  • Molecular Weight : 297.40 g/mol
  • CAS Number : 1224710-37-5
  • IUPAC Name : (3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

5β-Diol primarily exerts its biological effects through interactions with androgen receptors and other molecular targets:

  • Androgen Receptor Modulation : 5β-Diol acts as a selective modulator of androgen receptors (AR), influencing gene expression related to male characteristics and reproductive functions. Its action may differ from that of testosterone and dihydrotestosterone (DHT) due to its unique binding affinity and selectivity for AR subtypes .
  • Neurosteroid Activity : This compound has been shown to modulate GABA_A receptors and may possess neuroprotective properties. It influences neurotransmitter systems and could play a role in mood regulation and cognitive functions .

Biological Effects

  • Endocrine Functions :
    • Androgenic Activity : As a metabolite of testosterone and DHT, 5β-Diol contributes to the development of masculine traits and reproductive functions. Studies indicate that it can influence spermatogenesis and testosterone synthesis in testicular tissues .
  • Neurological Impacts :
    • Anticonvulsant Properties : Research has demonstrated that 5β-Diol exhibits anticonvulsant effects in animal models. It protects against seizures induced by various chemicals and electrical stimulation . The compound's mechanism involves modulation of excitatory neurotransmission in the brain.
  • Cardiovascular Effects :
    • Some studies suggest that 5β-Diol may have protective cardiovascular effects by improving endothelial function and reducing oxidative stress .

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant properties of 5α-androstane-3α-ol-17-one (a related compound) alongside 5β-Diol. Results showed that both compounds provided dose-dependent protection against seizures in various models (ED50 values for 5β-Diol were notably higher than for its 5α counterpart) .

Case Study 2: Hormonal Regulation

In a study examining hormonal levels in men with epilepsy, alterations in androgen levels were noted. The presence of metabolites like 5β-Diol correlated with improved hormonal balance and reduced seizure frequency .

Case Study 3: Neuroprotection

Research into the neuroprotective effects of neurosteroids highlighted that administration of 5β-Diol improved cognitive function in models of stress-induced memory impairment .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityBinding Affinity to ARNotable Effects
TestosteronePotent androgenic activityHighMuscle growth, libido enhancement
Dihydrotestosterone (DHT)Strong androgenic effectsVery highHair loss in males
5alpha-Androstane-3alpha-diolModerate androgenic activityModerateNeuroprotective effects
5beta-Androstan-3alpha-diol Selective AR modulatorVariableAnticonvulsant properties

Properties

Molecular Formula

C19H32O2

Molecular Weight

297.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i7D2,11D2,13D

InChI Key

CBMYJHIOYJEBSB-GZXAYGEWSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Origin of Product

United States

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